(3-(2-Methylquinolin-7-yl)phenyl)methanol
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Overview
Description
(3-(2-methylquinolin-7-yl)phenyl)methanol is a compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . The resulting 2-methylquinoline can then be further functionalized to introduce the phenylmethanol group.
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance efficiency and reduce environmental impact . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-(2-methylquinolin-7-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
(3-(2-methylquinolin-7-yl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (3-(2-methylquinolin-7-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and anticancer effects. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A precursor in the synthesis of (3-(2-methylquinolin-7-yl)phenyl)methanol.
Quinoline N-oxides: Oxidized derivatives with potential biological activities.
Tetrahydroquinoline: Reduced derivatives with different pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinoline ring with a phenylmethanol group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H15NO |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
[3-(2-methylquinolin-7-yl)phenyl]methanol |
InChI |
InChI=1S/C17H15NO/c1-12-5-6-14-7-8-16(10-17(14)18-12)15-4-2-3-13(9-15)11-19/h2-10,19H,11H2,1H3 |
InChI Key |
IPRCARTWCVTTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
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